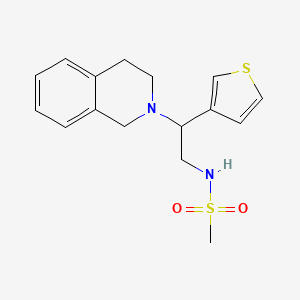

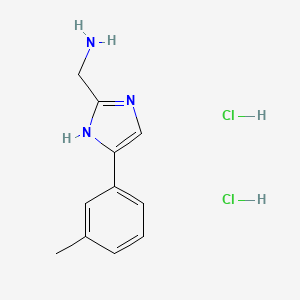

![molecular formula C13H14O2 B2555914 三环[6.2.2.02,7]十二-2(7),3,5-三烯-3-羧酸 CAS No. 2460755-24-0](/img/structure/B2555914.png)

三环[6.2.2.02,7]十二-2(7),3,5-三烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound that is part of a broader class of tricyclic compounds. These compounds are characterized by their unique molecular frameworks that include multiple interconnected rings. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of closely related tricyclic systems, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tricyclic compounds can be complex, involving multiple steps and specific reaction conditions to achieve the desired molecular architecture. For example, the synthesis of 6-functionalized endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones is achieved starting from carboxylic acid precursors, utilizing Barton's radical decarboxylation reaction . This method expands the chemical scope of the tricyclodecadienone system, which serves as a synthetic equivalent of cyclopentadienone. The bridgehead bromide intermediate can then undergo base treatment to yield norbornene annulated cyclopentadienone, which is prone to nucleophilic addition or Diels-Alder cyclization .

Molecular Structure Analysis

The molecular structure of tricyclic compounds is often intricate, with multiple rings that can influence the compound's reactivity and physical properties. The synthesis of tetracyclo[6.4.0.03,5.04,8]dodecan-6-ones, for instance, involves photoinduced oxa-di-pi-methane (ODPM) rearrangements from tricyclic precursors . This process demonstrates the complexity of molecular transformations that can occur within tricyclic frameworks, leading to novel skeletal structures such as the tricyclo[7.2.1.01,6]dodecan-10-one skeleton .

Chemical Reactions Analysis

Tricyclic compounds can participate in a variety of chemical reactions, often dictated by the functional groups present and the configuration of the molecular framework. The synthesis of 12-Hydroxy-10-methylenetricyclo[7.2.1.01,6]dodecan-11-one showcases a skeletal transformation that results in a compound with a bicyclo[3.2.1]octane skeleton and an α-methylenecyclopentanone moiety . This transformation highlights the reactivity of tricyclic compounds and their potential to form new, complex structures through chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds are influenced by their molecular structures. While the papers provided do not directly discuss the properties of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid, they do suggest that tricyclic compounds can exhibit a range of properties based on their specific configurations and substituents. For example, the introduction of keto-substitution or the presence of a methylene group can significantly alter the compound's reactivity and physical characteristics .

科学研究应用

合成与结构分析

三环[6.4.0]十二烷-3-羧酸衍生物的合成与反应:研究详细介绍了三环[6.4.0]十二烷-3-羧酸衍生物的合成和后续反应。光谱技术,特别是二维核磁共振,已被用于评估这些化合物的结构和构型。该研究提供了对它们形成的机制的见解,包括立体定向转化和异构化过程 (Buchbauer 等人,1985)。

新型环系分子的分子内环加成:富烯的分子内 [4+2] 环加成导致了 6-氧杂三环[6.4.0.0 2,10] 十二-2,11-二烯-[4,5-a]萘-内消旋 9-羧酸烷基酯的产生,标志着这种桥连三环环系的首个代表 (Shanmugasundaram 和 Raghunathan,1999)。

丙烷酮的酸催化重排:已经证明了 [4.3.2]- 和 [5.3.2]-丙烷酮在酸性条件下的新型重排,通过独特的转化途径产生了三环衍生物 (Kakiuchi 等人,1982)。

合成方法和应用

三环衍生物的多米诺反应:已经开发了一种四组分多米诺反应,可以轻松合成多官能化的三环[6.2.2.0(1,6)]十二烷衍生物。该方法控制了四个立体中心,包括一个季碳氨基官能团,对有机和药物研究具有影响 (Jiang 等人,2010)。

钴介导的分子内共环化:钴介导的 (亚甲基环丙基)二炔的 [2+2+2] 共环化促进了环丙烷稠合低聚环的合成,证明了吸电子取代基在实现成功环化中的有效性,并突出了多环化合物的合成新途径 (Schelper 等人,2005)。

属性

IUPAC Name |

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9H,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUXCHVNFFJTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2C(=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

ammoniumolate](/img/structure/B2555834.png)

![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

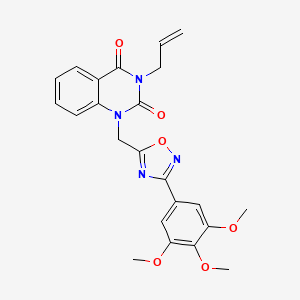

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2555851.png)